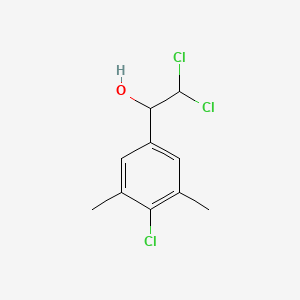
2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H11Cl3O It is characterized by the presence of two chlorine atoms attached to the second carbon of the ethanol group and a 4-chloro-3,5-dimethylphenyl group attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol typically involves the chlorination of 1-(4-chloro-3,5-dimethylphenyl)ethanol. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of 2,2-dichloro-1-(4-chloro-3,5-dimethylphenyl)acetone.
Reduction: Formation of 2-chloro-1-(4-chloro-3,5-dimethylphenyl)ethanol or 1-(4-chloro-3,5-dimethylphenyl)ethanol.
Substitution: Formation of 2,2-dichloro-1-(4-chloro-3,5-dimethylphenyl)ethyl ethers or esters.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the hydroxyl group allows for interactions with various molecular targets, potentially disrupting normal cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-3,5-dimethylphenol: A related compound with similar structural features but lacking the ethanol group.
2,2-dichloro-1-phenylethanol: Similar in structure but without the additional chlorine and methyl groups on the phenyl ring.
Uniqueness
2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol is unique due to the combination of its dichloroethanol and chlorodimethylphenyl groups This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds
Propiedades
Fórmula molecular |
C10H11Cl3O |
|---|---|
Peso molecular |
253.5 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H11Cl3O/c1-5-3-7(9(14)10(12)13)4-6(2)8(5)11/h3-4,9-10,14H,1-2H3 |
Clave InChI |
QLMUHFGQJRCOAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)C(C(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(4-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14772853.png)
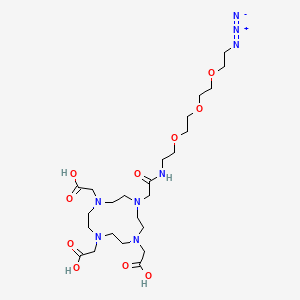
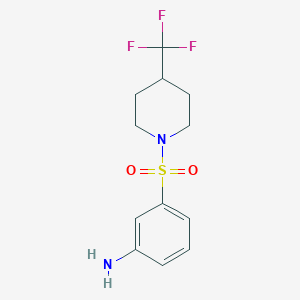
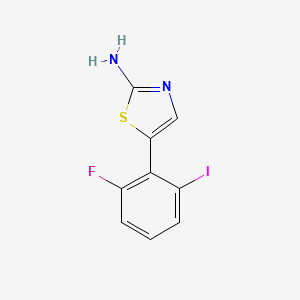


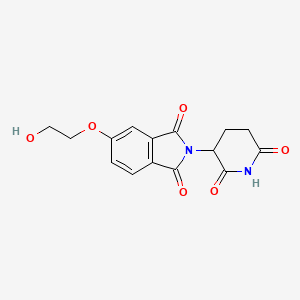
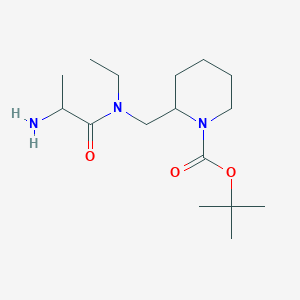
![Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate](/img/structure/B14772903.png)

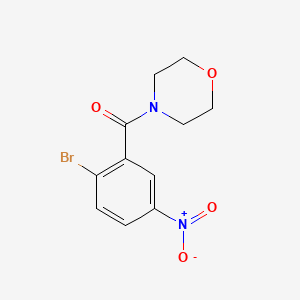

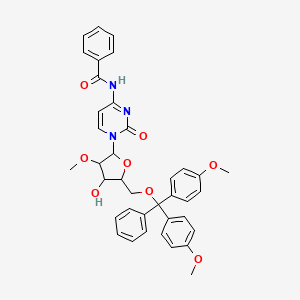
![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14772934.png)
